8-Methyl-5-oxaspiro[3.5]nonan-8-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methyl-5-oxaspiro[3.5]nonan-8-amine |
InChI |
InChI=1S/C9H17NO/c1-8(10)5-6-11-9(7-8)3-2-4-9/h2-7,10H2,1H3 |
InChI Key |
IPTTZFLRRGQSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCOC2(C1)CCC2)N |
Origin of Product |
United States |
Mechanistic Studies and Reaction Dynamics of 8 Methyl 5 Oxaspiro 3.5 Nonan 8 Amine Synthesis and Transformations
Elucidation of Elementary Reaction Steps in Spirocyclization
The synthesis of oxaspiro[3.5]nonane systems, which form the core of 8-Methyl-5-oxaspiro[3.5]nonan-8-amine, can be conceptualized through several potential elementary reaction steps. A common and versatile method for the formation of spiroethers involves the acid-catalyzed cyclization of a suitable dihydroxyketone or a similar precursor. This process is a cornerstone in the synthesis of many spirocyclic systems. researchgate.net
Transition metal-catalyzed reactions provide an alternative pathway, often avoiding harsh acidic conditions. For instance, catalysts based on gold, palladium, copper, and rhodium have been employed in the spiroacetalization of alkynyl diols. researchgate.net Another approach is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, which yields an oxetane (B1205548) ring, a key feature of the 5-oxaspiro[3.5]nonane structure. researchgate.netnih.govresearchgate.net
A plausible synthetic route to a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, involves a multi-step sequence starting with the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by a self-cyclization under basic conditions. google.com This suggests that the formation of the spiro[3.5]nonane core can be achieved through intramolecular cyclization strategies.
Stereoelectronic and Conformational Influences on Reaction Outcomes
Stereoelectronic effects are critical in determining the stability and reactivity of cyclic and spirocyclic molecules. rsc.org In acetal (B89532) substitution reactions, which share mechanistic features with spiroketalization, oxocarbenium ion intermediates are often involved. nih.gov The conformation and reactivity of these intermediates are heavily influenced by electrostatic and torsional effects. nih.gov
The stereochemical course of reactions like the Paternò-Büchi reaction is also highly dependent on stereoelectronic factors, with the formation of specific regio- and stereoisomers being a key consideration. nih.gov
Characterization of Reaction Intermediates and Transition States in Spirocyclic Formation
The formation of spirocycles often proceeds through discrete intermediates and transition states. In acid-catalyzed spiroketalizations, long-lived oxocarbenium ions have been considered as key intermediates. However, computational studies on some chiral phosphoric acid-catalyzed spiroketalizations suggest that a single-step, asynchronous mechanism that avoids a discrete oxocarbenium intermediate may be at play. acs.org
In reactions involving radical cyclization, the formation of a radical intermediate is a defining step. For instance, an alpha-keto radical can be generated and subsequently undergo addition to an alkene to form a secondary radical intermediate, which then leads to the spirocyclic product. nih.gov
The characterization of these transient species is often achieved through a combination of experimental techniques, such as kinetic analysis and isotopic labeling, and computational modeling to determine the energies of transition states and intermediates. researchgate.netacs.org For example, in the gold(I)-catalyzed spiroketalization of a propargyl acetonide, a vinyl gold species is proposed as an intermediate, which then converts to an oxocarbenium ion before the final cyclization. researchgate.net
Investigation of Radical and Ionic Mechanisms in Oxaspiro[3.5]nonane Chemistry
Both ionic and radical mechanisms are plausible in the synthesis and transformation of oxaspiro[3.5]nonane derivatives. Ionic mechanisms are prevalent in acid-catalyzed cyclizations, proceeding through intermediates like oxocarbenium ions. nih.govacs.org
Radical reactions offer an alternative with distinct reactivity patterns. acs.org Radical cyclization is a known method for the synthesis of spirosystems. researchgate.netresearchgate.net These reactions can be initiated by various means, such as the thermal decomposition of a peroxide to generate a radical which can then participate in a cascade of reactions to form the spirocyclic product. nih.gov The tolerance of radical reactions to a wide range of functional groups makes them a powerful tool in complex molecule synthesis. nih.gov
The choice between an ionic and a radical pathway would depend on the specific substrates, reagents, and reaction conditions. For instance, the presence of radical initiators would favor a radical mechanism, while acidic conditions would promote an ionic pathway.
Data Table of Potential Reaction Parameters
| Parameter | Ionic Spirocyclization | Radical Spirocyclization | Photochemical [2+2] Cycloaddition |
| Catalyst/Initiator | Acid (e.g., H₂SO₄, TsOH) | Radical Initiator (e.g., AIBN, Benzoyl Peroxide) | UV Light |
| Key Intermediate | Oxocarbenium Ion | Carbon-centered Radical | Diradical or Exciplex |
| Solvent | Polar Protic or Aprotic | Non-polar | Non-polar |
| Temperature | Varies (can be room temp to elevated) | Typically elevated | Varies (often ambient) |
Advanced Spectroscopic Characterization for Structural and Conformational Analysis of 8 Methyl 5 Oxaspiro 3.5 Nonan 8 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For 8-Methyl-5-oxaspiro[3.5]nonan-8-amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
Based on the structure of this compound, a prediction of the ¹H and ¹³C NMR chemical shifts can be made. Carbons directly attached to the nitrogen atom are expected in the 10-65 ppm range in the ¹³C NMR spectrum. libretexts.org Protons on carbons adjacent to the amine and ether functionalities would be deshielded and appear downfield.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| C1, C3 | ~30-35 | H1, H3 | ~1.8-2.2 |
| C2 | ~15-20 | H2 | ~1.6-2.0 |
| C4, C6 | ~65-70 | H4, H6 | ~3.5-4.0 |
| C7, C9 | ~40-45 | H7, H9 | ~1.9-2.3 |
| C8 | ~55-60 | - | - |
| 8-CH₃ | ~20-25 | 8-CH₃ | ~1.1-1.3 |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Multi-dimensional NMR techniques are crucial for assigning the predicted signals and understanding the molecule's intricate structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. mestrelab.com For this compound, COSY would show correlations between adjacent protons in the cyclobutane (B1203170) ring (H1/H2, H2/H3) and the tetrahydropyran (B127337) ring (H4/H?, H6/H?). This allows for the mapping of the proton spin systems within each ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. mestrelab.com This technique would be used to definitively assign the carbon signals based on the already assigned proton signals from the COSY spectrum. For instance, the proton signal at ~1.2 ppm would correlate with the methyl carbon signal (~22 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. mestrelab.com This is vital for establishing the connectivity between different parts of the molecule. Key HMBC correlations would include:
The methyl protons (8-CH₃) to the quaternary carbon C8 and the adjacent ring carbons C7 and C9.
The amine protons (8-NH₂) to the quaternary carbon C8.
Protons on C4 and C6 to the spiro-carbon C5.
Protons on C7 and C9 to the spiro-carbon C5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it detects correlations between protons that are close in space, rather than connected through bonds. libretexts.org This is particularly powerful for determining the stereochemistry and preferred conformation of spirocyclic compounds. nih.gov For this compound, NOESY could reveal:
The spatial relationship between the methyl group and the protons on the adjacent cyclobutane and tetrahydropyran rings. For example, a NOE correlation between the methyl protons and specific protons on the C7/C9 positions would indicate their proximity and help define the conformation of the cyclobutane ring relative to the substituents on C8.
The orientation of the amine group relative to the rest of the molecule.
The tetrahydropyran ring in this compound is not planar and is expected to undergo conformational changes in solution, most likely a chair-to-chair ring inversion. At room temperature, this inversion may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the tetrahydropyran ring.
Dynamic NMR, specifically variable-temperature (VT) NMR studies, can be employed to investigate this equilibrium. researchgate.net By lowering the temperature, the rate of ring inversion can be slowed. rsc.org This would lead to predictable changes in the ¹H NMR spectrum:
Decoalescence: As the temperature decreases, the broad, averaged signals for the diastereotopic methylene (B1212753) protons on the tetrahydropyran ring (e.g., H4 and H6) would broaden, then separate (decoalesce) into distinct signals for the axial and equatorial protons.
Activation Energy Calculation: The temperature at which the signals coalesce can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process, providing quantitative information about the energy barrier of this conformational change.
Mass Spectrometry for Molecular Structure Confirmation and Isotopic Profiling
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. wikipedia.org
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₉H₁₇NO), the expected monoisotopic mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.
Predicted HRMS Data
| Ion | Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M]⁺ | C₉H₁₇NO | 155.1310 |
The experimental measurement of the m/z value corresponding to this calculated mass would confirm the elemental composition of the compound.
In mass spectrometry, particularly with techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion fragments in a predictable manner, providing clues about its structure. wikipedia.org For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgjove.com This process results in the formation of a stable, resonance-stabilized iminium cation. libretexts.org
For this compound, several α-cleavage pathways are possible, leading to characteristic fragment ions:
Loss of a methyl radical (•CH₃): Cleavage of the C8-CH₃ bond would result in a stable iminium cation.
Ring-opening fragmentation: Cleavage of the C8-C7 or C8-C9 bonds within the cyclobutane ring would lead to ring-opened fragment ions. The loss of the largest alkyl group is often preferred. miamioh.edu
Other potential fragmentation pathways could involve cleavage of the tetrahydropyran ring, such as the loss of formaldehyde (B43269) (CH₂O) or other neutral fragments.
Predicted Major Fragment Ions
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 140 | [M - CH₃]⁺ | •CH₃ | α-cleavage |
| 126 | [M - C₂H₅]⁺ | •C₂H₅ | α-cleavage (ring opening) |
| 98 | [M - C₃H₇N]⁺ | C₃H₇N | Cleavage of cyclobutane ring |
| 86 | [C₅H₁₂N]⁺ | C₄H₅O | α-cleavage (ring opening) |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the key functional groups are the primary amine (-NH₂), the ether (C-O-C) linkage within the tetrahydropyran ring, and the aliphatic C-H bonds of the spirocyclic framework and methyl group.
Amine Group Vibrations: Primary amines typically show two N-H stretching bands in the 3500-3300 cm⁻¹ region due to asymmetric and symmetric stretching modes. orgchemboulder.comwpmucdn.com An N-H bending (scissoring) vibration is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. orgchemboulder.com
Ether Group Vibrations: A strong C-O-C stretching band, characteristic of the ether linkage, is expected to appear in the 1250-1050 cm⁻¹ region.
Aliphatic Vibrations: C-H stretching vibrations for the sp³ hybridized carbons will be present just below 3000 cm⁻¹. CH₂ bending (scissoring) and methyl bending vibrations typically occur around 1470-1450 cm⁻¹.
Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Asymmetric Stretch | Primary Amine | ~3400 | Medium |
| N-H Symmetric Stretch | Primary Amine | ~3330 | Medium |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-2960 | Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580-1650 | Medium-Strong |
| C-H Bend | CH₂, CH₃ | 1450-1470 | Medium |
| C-O-C Stretch | Ether | 1050-1250 | Strong |
| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium-Weak |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
A comprehensive search of available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. While the technique of single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable insights into bond lengths, bond angles, and conformational details, no published studies containing this information for the specified compound could be located.
Therefore, it is not possible to provide detailed research findings, data tables on crystal data and structure refinement, or selected bond lengths and angles for this compound at this time. Further experimental research would be required to elucidate its solid-state structure.
Computational and Theoretical Investigations of 8 Methyl 5 Oxaspiro 3.5 Nonan 8 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and inherent stability of 8-Methyl-5-oxaspiro[3.5]nonan-8-amine. These methods model the molecule at the electronic level, providing detailed information about electron distribution, orbital energies, and thermodynamic stability.
Density Functional Theory (DFT) Applications to Spirocyclic Systems
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of organic molecules, including complex spirocyclic systems. youtube.com DFT calculations for this compound typically involve functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov These calculations can determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT is used to map the electron density and generate electrostatic potential (ESP) maps, which identify nucleophilic and electrophilic regions within the molecule, crucial for predicting intermolecular interactions. nih.gov
Table 1: Representative DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | 2.1 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 8.6 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.3 D | Measure of molecular polarity |
| Total Energy | -558 Ha | Thermodynamic stability of the optimized geometry |
Note: These values are illustrative for a molecule of this class and would be determined by specific DFT calculations.
Conformational Landscape and Energetics of Spiro[3.5]nonane Ring Systems
The unique spirocyclic structure of this compound, featuring a central spiro atom connecting a cyclobutane (B1203170) and a tetrahydropyran (B127337) ring, results in a complex conformational landscape. Computational methods are essential for exploring the various possible chair, boat, and twist conformations of the six-membered ring and the puckering of the four-membered ring. nih.govrsc.org A comprehensive conformational analysis involves systematically searching for all possible stable conformers and calculating their relative energies to identify the most stable, lowest-energy structures. nih.govresearchgate.net The requirement for near-coplanarity of bonds at the spiro center can lead to significant conformational anchoring of the rings. rsc.org This analysis is critical as the biological activity and reactivity of a molecule are often dictated by its preferred three-dimensional shape.
Table 2: Illustrative Relative Energies of Conformers
| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | Chair (equatorial -NH2, equatorial -CH3) | 0.00 | 75.2 |
| 2 | Chair (axial -NH2, equatorial -CH3) | 2.15 | 15.5 |
| 3 | Twist-Boat | 5.80 | 8.3 |
| 4 | Chair (equatorial -NH2, axial -CH3) | 7.50 | 1.0 |
Note: Data are hypothetical examples representing the output of a conformational search and energy calculation.
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, capturing its movements and interactions on a timescale from picoseconds to microseconds. nih.gov By simulating the molecule in a solvent environment (typically water), MD can reveal how the solvent influences its conformational preferences and dynamic motions. mdpi.com These simulations are crucial for understanding how the molecule might interact with biological targets, such as proteins or nucleic acids. nih.govacs.org Analysis of MD trajectories can identify stable intermolecular interactions, like hydrogen bonds between the amine group and a receptor, and calculate key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and flexibility. nih.gov
Prediction of Spectroscopic Parameters and Comparative Analysis with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed structures. mdpi.com For this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the molecule's geometry and electronic environment. nih.gov Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed. nih.gov A strong correlation between the predicted and experimentally measured spectra provides confidence in the accuracy of the computational model and the determined molecular structure. Discrepancies, on the other hand, can point to more complex dynamic effects or environmental influences not captured in the initial model.
Table 3: Predicted vs. Experimental Spectroscopic Data Comparison (Illustrative)
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (-CH-NH₂) | 3.15 ppm | 3.12 ppm |
| ¹³C NMR (Spiro C) | 85.4 ppm | 84.9 ppm |
| IR Freq (N-H stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
| IR Freq (C-O-C stretch) | 1105 cm⁻¹ | 1110 cm⁻¹ |
Note: This table presents a hypothetical comparison to illustrate the validation process.
Reactivity Prediction and Mechanistic Elucidation through Advanced Computational Modeling
Advanced computational modeling is instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. By calculating transition state structures and their associated activation energies, chemists can predict the most likely pathways for chemical reactions involving the amine or ether functionalities. rsc.org For instance, the nucleophilicity of the amine group can be quantified through calculated parameters like Fukui functions or proton affinities. Modeling can also explore the molecule's stability under different pH conditions or its potential to undergo ring-opening reactions. nih.gov These predictive capabilities are vital for designing synthetic routes and understanding the molecule's metabolic fate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
